molecular formula C12H12N2O3S2 B2959860 N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2097888-65-6

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide

Cat. No.: B2959860
CAS No.: 2097888-65-6
M. Wt: 296.36
InChI Key: MMHJKDQSBTWDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide” features a 2,2'-bithiophene core substituted at the 5-position with a hydroxyethyl group (–CH₂CH₂OH) linked to an ethanediamide (–NHCOCONH₂) moiety. The hydroxyethyl group enhances hydrophilicity, while the ethanediamide introduces hydrogen-bonding capabilities, which may influence crystallization, solubility, or intermolecular interactions.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHJKDQSBTWDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanediamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Amines derived from the ethanediamide group.

    Substitution: Various substituted derivatives of the hydroxyethyl chain.

Scientific Research Applications

N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Bithiophene Derivatives

Functional Group Impact on Properties

Hydroxyalkyl Substituents
  • Target Compound vs. Compound 14 : Both feature hydroxyalkyl chains (–CH₂CH₂OH vs. –C≡C–CH₂CH₂OH). The ethynyl group in compound 14 increases rigidity and conjugation length, whereas the hydroxyethyl group in the target compound offers flexibility. Hydroxy groups enhance solubility in polar solvents, critical for bioactivity or solution-processed materials. Compound 14’s anti-inflammatory activity suggests hydroxyalkyl-bithiophenes may interact with cellular targets via hydrogen bonding .
Amide vs. Ester/Carbonyl Groups
  • The ethanediamide in the target compound is unique compared to acetyl (–COCH₃), formyl (–CHO), or carboxylate (–COOR) groups in natural analogues. In contrast, esters (e.g., methyl 2,2'-bithiophene-5-carboxylate (7)) are more hydrolytically labile, limiting their utility in biological environments .

Biological Activity

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16FNO2S3
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 2097932-77-7

The compound features a bithiophene moiety, which is known for its ability to engage in π–π stacking interactions with various biological molecules. The hydroxyethyl group contributes to hydrogen bonding capabilities, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, thereby offering a nuanced approach to modulation in therapeutic contexts .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structural features exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This suggests a role in neuroprotection and other therapeutic areas where oxidative damage is a concern.
  • Cell Signaling Pathways : Research indicates that the compound may influence key signaling pathways associated with cell growth and differentiation. This includes modulation of pathways involving phospholipase C and calcium signaling, which are critical in neuronal function and survival .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

  • Neuroblastoma Cells : In vitro assays demonstrated that treatment with the compound resulted in reduced cell proliferation and induced apoptosis in neuroblastoma cells, suggesting potential anti-cancer properties.
  • Primary Neuronal Cultures : The compound showed protective effects against glutamate-induced excitotoxicity, indicating its potential as a neuroprotective agent.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

  • Mouse Models of Alzheimer's Disease : Administration of the compound led to improvements in cognitive function and reduced amyloid plaque formation, highlighting its potential application in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor ModulationAllosteric modulation of mGluRs
Antioxidant ActivityReduction of oxidative stress
Anti-Cancer PropertiesInduction of apoptosis in neuroblastoma cells
NeuroprotectionProtection against glutamate-induced toxicity
Cognitive ImprovementEnhanced memory function in Alzheimer's models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.